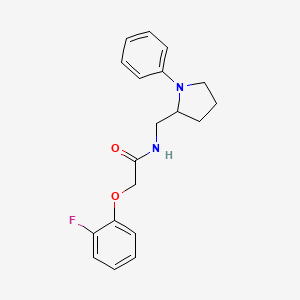![molecular formula C15H15F2NO2S B2382581 N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide CAS No. 446826-76-2](/img/structure/B2382581.png)
N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide, also known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
Research on similar compounds, like S-1, a selective androgen receptor modulator, provides insight into the pharmacokinetics and metabolism in preclinical studies. S-1 has shown promise in treating androgen-dependent diseases and has been studied extensively in rats to understand its absorption, clearance, distribution, and metabolic profile (Wu et al., 2006).
Anticancer Activity
Compounds structurally related to N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide have been synthesized and tested for their anticancer properties. For instance, certain methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates showed significant antiproliferative activity against human cancer cell lines, highlighting the potential of similar compounds in cancer therapy (El Rayes et al., 2019).
Neurokinin-1 Receptor Antagonism
Research on neurokinin-1 receptor antagonists, which share some structural similarities with this compound, has been conducted to develop orally active, water-soluble compounds suitable for clinical administration. These compounds have shown effectiveness in preclinical tests relevant to emesis and depression (Harrison et al., 2001).
Electronic and Stereochemical Interaction Studies
N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides, closely related to this compound, have been the subject of electronic and stereochemical interaction studies. These investigations shed light on the molecular properties and potential interactions of such compounds, which can be crucial for drug design (Olivato et al., 2008).
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S/c1-10-2-5-12(20-10)6-9-14(19)18-11-3-7-13(8-4-11)21-15(16)17/h2-5,7-8,15H,6,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXZQXRBXUAZOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2382498.png)
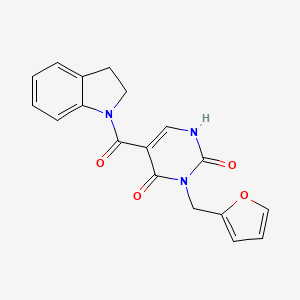
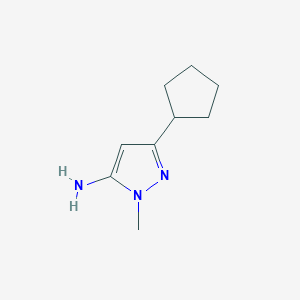
![N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2382501.png)
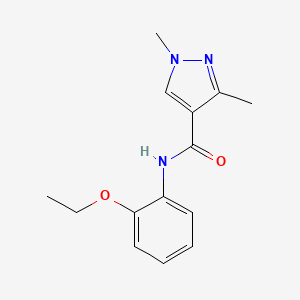
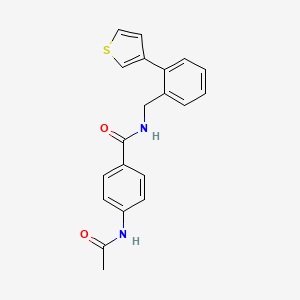
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)
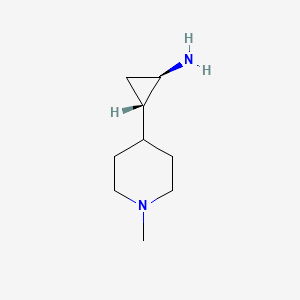
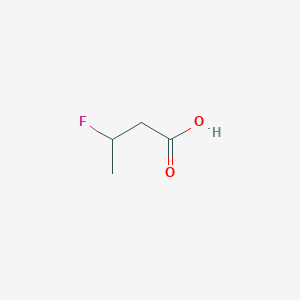
![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)
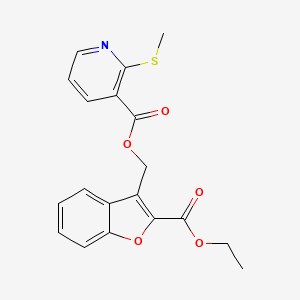
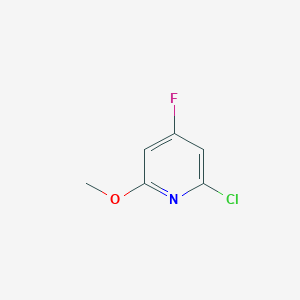
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)
